molecular formula C12H15NO2 B1419980 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 1152518-91-6

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No. B1419980
M. Wt: 205.25 g/mol
InChI Key: VZBUUIHOYJYDAX-UHFFFAOYSA-N
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Description

“1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1152518-91-6 . It has a molecular weight of 205.26 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is “1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine” and its InChI Code is "1S/C12H15NO2/c1-7-10-6-9 (14-3)4-5-11 (10)15-12 (7)8 (2)13/h4-6,8H,13H2,1-3H3" .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 205.26 .

Scientific Research Applications

Synthesis and Analgesic Activity

  • Synthesis and Analgesic Activity of Substituted 1-Benzofurans : Research on substituted 1-benzofurans, including those related to 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, has shown the synthesis of various derivatives with significant analgesic activity. These compounds were synthesized using 2-hydroxybenzonitrile and other derivatives, demonstrating the versatility of benzofuran compounds in medicinal chemistry (Rádl et al., 2000).

Toxicokinetics and Analytical Toxicology

  • In vitro Toxicokinetics of NBOMe Derivatives : Studies on the toxicokinetics of NBOMe derivatives, which are structurally related to 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, have contributed significantly to understanding their metabolism and detection in biological systems. These studies are crucial for clinical and forensic toxicology, particularly in cases of abuse or intoxication (Richter et al., 2019).

NMR Spectroscopy in Substance Identification

  • NMR Spectroscopy of Psychedelic Tryptamines and Benzofuran Analogues : 1H NMR spectroscopy has been utilized to identify various psychedelic tryptamines and benzofuran analogues. This includes compounds related to 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, highlighting the role of NMR in the accurate identification of complex organic molecules (Chapman, 2018).

Synthesis and Biological Activities

  • Synthesis and Characterization of New Benzofuran Derivatives : Research has been conducted on the synthesis of new benzofuran derivatives, including those structurally related to 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. These compounds have shown potential biological activities, such as anti-HIV effects, showcasing the therapeutic potential of benzofuran compounds (Mubarak et al., 2007).

Receptor Affinity Studies

  • Benzofuran Bioisosteres of Hallucinogenic Tryptamines : Benzofuran analogues of hallucinogenic tryptamines, related to 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, have been synthesized and evaluated for their affinity at serotonin receptors. This research has implications for the design of new compounds targeting serotonin receptors (Tomaszewski et al., 1992).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Benzofuran derivatives, such as “1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine”, have shown promising results in medical research, particularly in their dramatic anticancer activities . Future research could focus on how modifications in the derivatives and the position of substituents on the benzene ring impact their cytotoxic and biological activity .

properties

IUPAC Name

1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUUIHOYJYDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 2
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 3
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

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